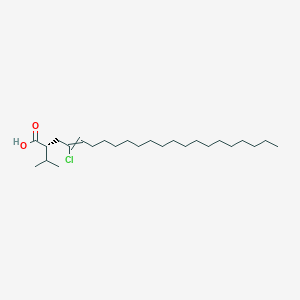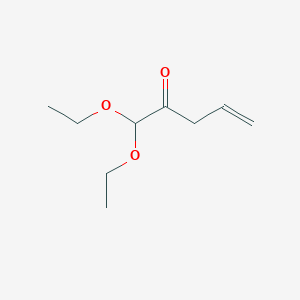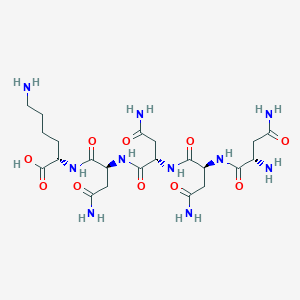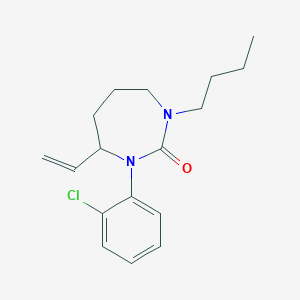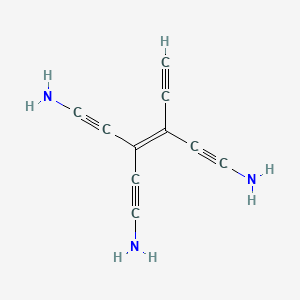
3-(Aminoethynyl)-4-ethynylhex-3-ene-1,5-diyne-1,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminoethynyl)-4-ethynylhex-3-ene-1,5-diyne-1,6-diamine is a complex organic compound characterized by multiple ethynyl and amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminoethynyl)-4-ethynylhex-3-ene-1,5-diyne-1,6-diamine typically involves multi-step organic reactions. One common approach is the nucleophilic addition of ynamides to acyl chlorides, catalyzed by copper(I) iodide. This method provides high yields and regioselectivity . The reaction conditions often include room temperature and the use of ethyl chloroformate as an activating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminoethynyl)-4-ethynylhex-3-ene-1,5-diyne-1,6-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the ethynyl groups to alkenes or alkanes.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) for converting amino groups to halides.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Aminoethynyl)-4-ethynylhex-3-ene-1,5-diyne-1,6-diamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Aminoethynyl)-4-ethynylhex-3-ene-1,5-diyne-1,6-diamine involves its interaction with specific molecular targets. The ethynyl groups can participate in π-π interactions, while the amino groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Aminomethyl)pyridine: Another compound with amino groups and a pyridine ring.
3-Aminooxetanes: Compounds with similar amphoteric properties.
Indole derivatives: Compounds with a similar aromatic structure and biological activity
Uniqueness
3-(Aminoethynyl)-4-ethynylhex-3-ene-1,5-diyne-1,6-diamine is unique due to its multiple ethynyl groups, which provide distinct reactivity and potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
823813-97-4 |
|---|---|
Molekularformel |
C10H7N3 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
3-(2-aminoethynyl)-4-ethynylhex-3-en-1,5-diyne-1,6-diamine |
InChI |
InChI=1S/C10H7N3/c1-2-9(3-6-11)10(4-7-12)5-8-13/h1H,11-13H2 |
InChI-Schlüssel |
NDDHQYIHTUXVQP-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=C(C#CN)C#CN)C#CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


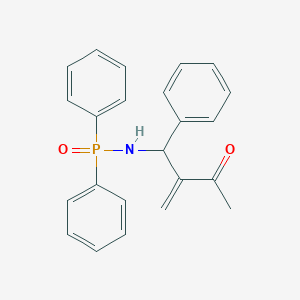
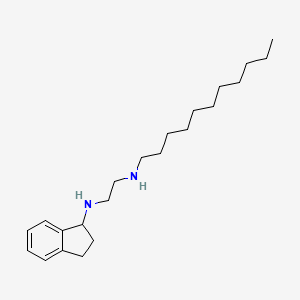

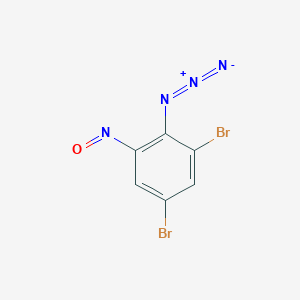

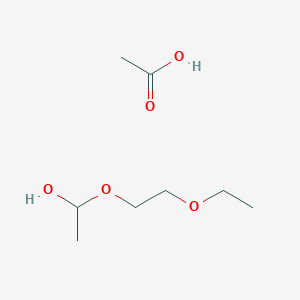
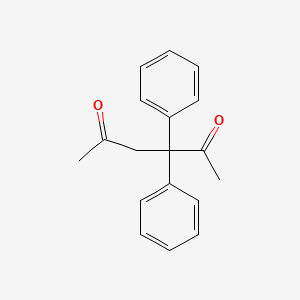
![Phenol, 4,4'-(bicyclo[3.3.1]non-9-ylidenemethylene)bis-](/img/structure/B14231376.png)
